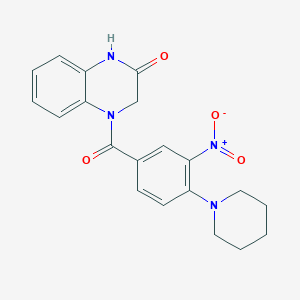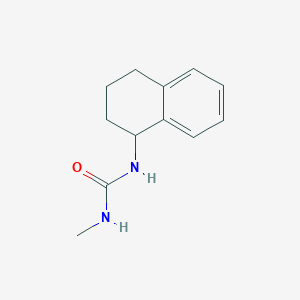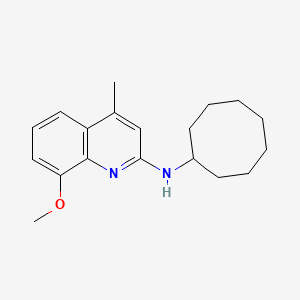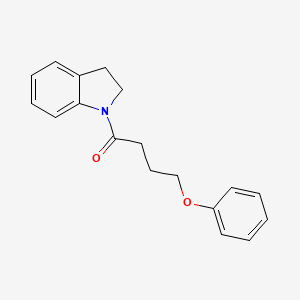
4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one is a complex organic compound with a unique structure that combines a quinoxaline core with a nitro-substituted piperidinylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of 4-piperidin-1-ylbenzoic acid to introduce the nitro group, followed by the formation of the benzoyl chloride derivative. This intermediate is then reacted with 1,3-dihydroquinoxalin-2-one under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-amino-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one .
Aplicaciones Científicas De Investigación
4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinylbenzoyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-4-(piperidin-1-yl)benzotrifluoride: Similar structure but with a trifluoromethyl group instead of the quinoxaline core.
3-Nitro-4-(piperidin-1-yl)benzoic acid: Lacks the quinoxaline core and has different chemical properties.
Uniqueness
4-(3-Nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one is unique due to its combination of a quinoxaline core with a nitro-substituted piperidinylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4-(3-nitro-4-piperidin-1-ylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-19-13-23(16-7-3-2-6-15(16)21-19)20(26)14-8-9-17(18(12-14)24(27)28)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGPZSENLMOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![(5Z)-1-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5179369.png)

![2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5179375.png)

![2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B5179395.png)
![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
![(5-Bromo-2-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B5179415.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5179419.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179436.png)


